molecular formula C5H4ClN5 B1426457 7-Chloro[1,2,4]triazolo[4,3-c]pyrimidin-5-amine CAS No. 1306739-68-3

7-Chloro[1,2,4]triazolo[4,3-c]pyrimidin-5-amine

Cat. No. B1426457
M. Wt: 169.57 g/mol
InChI Key: UQNMBTMDTZKFKO-UHFFFAOYSA-N
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Description

7-Chloro[1,2,4]triazolo[4,3-c]pyrimidin-5-amine is a chemical compound with the CAS Number: 1306739-68-3 . It has a molecular weight of 169.57 . The IUPAC name for this compound is 7-chloro [1,2,4]triazolo [4,3-c]pyrimidin-5-ylamine .


Molecular Structure Analysis

The InChI code for 7-Chloro[1,2,4]triazolo[4,3-c]pyrimidin-5-amine is 1S/C5H4ClN5/c6-3-1-4-10-8-2-11(4)5(7)9-3/h1-2H, (H2,7,9) . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

7-Chloro[1,2,4]triazolo[4,3-c]pyrimidin-5-amine is a solid at room temperature . The compound’s storage temperature is room temperature .

Scientific Research Applications

  • Cancer Research

    • Summary of Application : This compound has been used in the development of novel CDK2 inhibitors, which are important in cancer research .
    • Methods of Application : A new set of small molecules featuring the privileged pyrazolo [3,4- d ]pyrimidine and pyrazolo [4,3- e ] [1,2,4]triazolo [1,5- c ]pyrimidine scaffolds were designed and synthesized .
    • Results : Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) .
  • Chemical Synthesis

    • Summary of Application : The compound is used in the synthesis of structurally diverse triazolopyrimidines .
    • Methods of Application : The procedure offers several advantages including good yields, operational simplicity, environmental friendliness and shorter reaction time along with broad substrate scope .
    • Results : The process is described as useful and attractive for the synthesis of structurally diverse triazolopyrimidines .
  • Fatty Acid-Binding Proteins (FABPs) Research

    • Summary of Application : This compound may have potential therapeutic applications for disorders such as dyslipidemia, coronary heart disease, and diabetes .
    • Results : The results or outcomes obtained from this application are not specified in the available resources .
  • Synthesis of Azapentalenes

    • Summary of Application : The compound is used in the synthesis of azapentalenes .
    • Methods of Application : The compound is used via ring closure by displacement of an N-iodonium intermediate by an adjacent nitrogen atom of the attached pyrazole .
    • Results : The process is described as useful for the synthesis of azapentalenes .
  • Development of Fluorescent Ligands

    • Summary of Application : The compound has been used in the development of fluorescent ligands, which can be used to probe the Adenosine Receptors (ARs) serving as pharmacological tools .
    • Methods of Application : Amino-linked compounds were conjugated with fluorescein isothiocyanate to afford fluorescent conjugates .
    • Results : The prepared fluorescent ligands could be used to probe the ARs .
  • Pharmaceutical Research
    • Summary of Application : This compound is used in the development of various pharmaceutical drugs .
    • Results : The results or outcomes obtained from this application are not specified in the available resources .

properties

IUPAC Name

7-chloro-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN5/c6-3-1-4-10-8-2-11(4)5(7)9-3/h1-2H,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQNMBTMDTZKFKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N2C1=NN=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro[1,2,4]triazolo[4,3-c]pyrimidin-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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